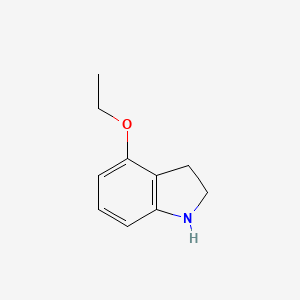

4-Ethoxyindoline

描述

Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-12-10-5-3-4-9-8(10)6-7-11-9/h3-5,11H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVDHVHEJQOARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572090 | |

| Record name | 4-Ethoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220657-56-7 | |

| Record name | 4-Ethoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxyindoline and Derivatives

De Novo Construction Strategies for Indoline (B122111) Ring Systems

The formation of the core indoline structure from acyclic precursors represents a fundamental approach in heterocyclic chemistry. These de novo strategies offer flexibility in introducing various substituents onto the benzene (B151609) and pyrroline (B1223166) rings.

Cyclization Reactions for Indoline Core Formation

A variety of cyclization reactions have been developed to construct the indoline ring. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond in the final ring-closing step.

The aza-Heck cyclization has emerged as a powerful palladium-catalyzed method for the synthesis of nitrogen-containing heterocycles, including indolines. nih.govrsc.org This reaction involves the intramolecular cyclization of an amine-derived electrophile onto a pendant alkene. A notable advantage of this approach is its ability to construct complex indoline structures, including those with fully substituted carbons at the C2 position. nih.gov

In a significant development, a general method for indoline synthesis via an aza-Heck reaction has been described using N-hydroxy anilines as electrophiles. nih.govnih.gov These precursors are readily accessible from the corresponding nitroarenes. The reaction proceeds under palladium catalysis and offers good functional group tolerance and applicability to a range of alkene substitutions. nih.gov This methodology represents the first use of aniline (B41778) electrophiles and carbonate leaving groups in such cyclizations. nih.gov The versatility of the aza-Heck reaction makes it a promising strategy for synthesizing specifically substituted indolines, such as 4-ethoxyindoline, by starting with the appropriately substituted N-hydroxy aniline precursor.

| Catalyst System | Substrate Type | Key Features | Reference |

| Palladium | N-Hydroxy anilines with pendant alkenes | Tolerates various alkene substitutions, can form C2-quaternary centers. | nih.govnih.gov |

| Palladium | Oxime esters | Used for synthesis of chiral N-heterocycles. | rsc.orgresearchgate.net |

The Prins cyclization is an acid-catalyzed reaction between an aldehyde and an alkene. organic-chemistry.org While classically used for the synthesis of 1,3-dioxanes and tetrahydropyrans, variations of this reaction, particularly the aza-Prins cyclization, provide a route to nitrogen-containing heterocycles. uninsubria.it The aza-Prins cyclization involves the reaction of an aldehyde with a homoallylic amine, which upon cyclization and trapping of the resulting carbocation, can form piperidine (B6355638) and other nitrogenous rings. rsc.org

The application of a Prins-type cyclization for the direct synthesis of this compound is not widely documented. However, the general strategy could be envisioned to start from a suitably protected 2-vinylaniline (B1311222) derivative bearing an ethoxy group at the meta-position relative to the vinyl group. An intramolecular reaction with a tethered aldehyde, promoted by a Lewis or Brønsted acid, could potentially lead to the formation of the indoline ring system. The success of such a strategy would depend on controlling the regioselectivity of the cyclization and preventing competing reaction pathways.

| Reaction Type | Reactants | Typical Products | Reference |

| Aza-Prins Cyclization | Homoallylic amine, Aldehyde | Piperidines, Tetrahydroquinolines | uninsubria.itrsc.org |

| Prins-Friedel-Crafts Cascade | 2-(2-vinylphenyl)acetaldehydes, Aromatics | 4-Aryl-tetralin-2-ols | beilstein-archives.org |

The Fischer indole (B1671886) synthesis is one of the oldest and most reliable methods for preparing indoles, which can subsequently be reduced to indolines. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone. For the synthesis of this compound, the process would begin with the preparation of 4-ethoxy-1H-indole. This can be achieved through a Fischer synthesis using (4-ethoxyphenyl)hydrazine (B3021012) and a suitable carbonyl compound, followed by reduction of the resulting indole.

A practical route to 4-ethoxy-1H-indole involves the reaction of (4-ethoxyphenyl)hydrazine with a pyruvate (B1213749) derivative, followed by cyclization and decarboxylation. Alternatively, direct ethylation of 4-hydroxyindole (B18505) is a viable pathway. The subsequent reduction of the indole ring to an indoline can be accomplished using various reducing agents, such as zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.in The well-documented incompatibility of some ortho-alkoxyarylhydrazines with the Fischer reaction can present a challenge, though successful examples with complex substrates exist.

| Starting Material | Key Reagents | Intermediate/Product | Typical Yield | Reference |

| (4-ethoxyphenyl)hydrazine, Pyruvic acid | Acid catalyst (e.g., H₂SO₄) | 4-Ethoxyindole-2-carboxylic acid | - | |

| 4-Hydroxyindole, Ethylating agent | Base | 4-Ethoxy-1H-indole | 70-80% | |

| 4-Ethoxy-1H-indole | NaCNBH₃, CH₃COOH | This compound | - | bhu.ac.in |

The Reissert indole synthesis is a method for producing indoles or substituted indoles from an ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate. This intermediate then undergoes a reductive cyclization, typically with zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org This acid can then be decarboxylated upon heating to give the parent indole. wikipedia.org

For the synthesis of this compound, one would start with 2-nitro-5-ethoxytoluene. Condensation with diethyl oxalate in the presence of a base like potassium ethoxide would yield the corresponding pyruvate. Reductive cyclization would then lead to 4-ethoxyindole-2-carboxylic acid. After decarboxylation to 4-ethoxyindole, a final reduction step would be required to obtain this compound. While a versatile method, the Reissert synthesis is generally more suited for substitutions that are stable to the reaction conditions.

| Step | Reactants | Reagents | Product | Reference |

| 1. Condensation | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide | Ethyl o-nitrophenylpyruvate | wikipedia.org |

| 2. Reductive Cyclization | Ethyl o-nitrophenylpyruvate | Zn, Acetic Acid | Indole-2-carboxylic acid | wikipedia.org |

| 3. Decarboxylation | Indole-2-carboxylic acid | Heat | Indole | wikipedia.org |

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.org The reaction is highly versatile and tolerates a wide range of functional groups on both the aniline and the alkyne. wikipedia.orgnih.gov The standard conditions involve a palladium(II) catalyst, a carbonate or acetate (B1210297) base, and a chloride source like LiCl. wikipedia.org

To synthesize a this compound derivative using this method, one would start with an ortho-haloaniline bearing an ethoxy group at the 4-position, for example, 2-iodo-4-ethoxyaniline. Reaction with a suitable alkyne under Larock conditions would yield a 2,3-disubstituted 4-ethoxyindole. Subsequent reduction of the indole ring would provide the corresponding this compound. The regioselectivity of the alkyne insertion is a key consideration, with the larger substituent on the alkyne typically ending up at the 2-position of the indole. uninsubria.it Recent advancements have expanded the scope to include less reactive ortho-bromoanilines by employing specific phosphine (B1218219) ligands. nih.gov

| Catalyst System | Reactants | Key Features | Reference |

| Pd(OAc)₂/Base/LiCl | o-Iodoaniline, Disubstituted alkyne | High regioselectivity, broad alkyne scope. | wikipedia.org |

| Pd(0)/P(tBu)₃ | o-Bromoaniline, Alkyne | Milder conditions (60 °C), suitable for complex substrates. | nih.gov |

| Ni(dppp)Cl₂/Et₃N | o-Haloaniline, Alkyne | Inexpensive catalyst, mild conditions. | rsc.org |

Metal-Free Cyclization Approaches

The development of metal-free cyclization reactions is a significant advancement in green chemistry, offering alternatives to traditional transition-metal-catalyzed methods. chim.it These approaches often utilize base- or acid-catalyzed processes, radical or electrophilic cyclizations, and electrochemical methods to construct the indole or indoline core. chim.it

One notable metal-free approach involves the cyclization of ortho-alkynyl-substituted anilines or related structures. For instance, the cyclization of ortho-alkynylanilines with a cyanomethyl anion can be achieved through an electrochemical approach to yield 2-substituted indole derivatives. chim.it Another strategy employs a base, such as cesium carbonate, to promote the cyclization of ortho-alkynylanilides at high temperatures. chim.it Furthermore, a two-step, metal-free synthesis of indole derivatives has been developed starting from aryl triazoles. This method proceeds through the formation of an N-aryl ethene-1,1-diamine (B14131556) intermediate, which is then cyclized in the presence of iodine to afford the indole product. mdpi.com

Visible-light-promoted protocols also offer a metal-free pathway for constructing complex heterocyclic systems. For example, a cascade cyclization mediated by trifluoromethyl radicals can be initiated by the homolysis of Umemoto's reagent under visible light, without the need for a photocatalyst, to produce dihydropyrido[1,2-a]indolone skeletons. beilstein-journals.org Additionally, catalyst-free cascade cyclization reactions of 2-acylbenzoic acids with various amino alcohols or diamines have been developed for the one-pot synthesis of diverse isoindolobenzoxazinones and isoindoloquinazolinones. researchgate.net

| Metal-Free Cyclization Approach | Starting Materials | Reagents/Conditions | Product Type | Reference |

| Electrochemical Cyclization | ortho-Alkynylanilines, Cyanomethyl anion | Electrochemical | 2-Substituted Indoles | chim.it |

| Base-Promoted Cyclization | ortho-Alkynylanilides | Cs2CO3, Toluene, 150 °C | N-Substituted Indoles | chim.it |

| Aryl Triazole Ring-Opening/Cyclization | Aryl triazoles | 1. Amine nucleophile, 2. Iodine | 1H-Indoles | mdpi.com |

| Visible-Light-Promoted Cascade | Alkene-tethered indoles, Umemoto's reagent | Visible light | Dihydropyrido[1,2-a]indolones | beilstein-journals.org |

| Catalyst-Free Cascade Cyclization | 2-Acylbenzoic acids, Amino alcohols/diamines | Heat | Isoindolobenzoxazinones/quinazolinones | researchgate.net |

Formal Cycloaddition Reactions

Formal cycloaddition reactions provide a powerful tool for the construction of the indoline ring system. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

A metal-free, TfOH-mediated formal cycloisomerization of allene-alkynylbenzenes has been developed. pku.edu.cn This reaction is initiated by the formation of an allylic cation from the allene, followed by reaction with the alkyne to generate a vinyl cation, which is then trapped. By increasing the amount of TfOH, the reaction can be tuned to an intramolecular formal [4+3] cycloaddition, leading to the formation of seven-membered rings. pku.edu.cn

Aza-Diels-Alder reactions, a type of formal [4+2] cycloaddition, have been employed for the synthesis of tetrahydropyrido[1,2-a]spiroindolinones from spiroindolenines and electron-rich dienes in the presence of a Lewis acid catalyst like ytterbium triflate. researchgate.net Higher-order cycloadditions, such as [4+3] cycloadditions of Fischer vinylcarbenes with dienes, proceed through a [2+1] addition followed by a Cope rearrangement to yield the formal [4+3] adduct. scripps.edu

Furthermore, a chiral cobalt(II) complex has been utilized to catalyze the asymmetric formal [3+2] cycloaddition of 5-alkoxyoxazoles with azodicarboxylates, affording poly-substituted 1,2,4-triazolines with high enantioselectivity. rsc.org While not directly forming an indoline, this methodology demonstrates the potential of formal cycloadditions in constructing substituted heterocyclic systems.

| Cycloaddition Type | Reactants | Catalyst/Reagent | Product | Reference |

| Formal [4+3] Cycloaddition | Allene-alkynylbenzenes | TfOH (10 equiv) | Seven-membered ring systems | pku.edu.cn |

| Formal Aza-Diels-Alder [4+2] | Spiroindolenines, Danishefsky's diene | Ytterbium triflate | Tetrahydropyrido[1,2-a]spiroindolinones | researchgate.net |

| Formal [4+3] Cycloaddition | Fischer vinylcarbenes, Dienes | None (thermal rearrangement) | Seven-membered carbocycles | scripps.edu |

| Asymmetric Formal [3+2] | 5-Alkoxyoxazoles, Azodicarboxylates | Chiral N,N′-dioxide/Co(BF4)2·6H2O | 1,2,4-Triazolines | rsc.org |

Functionalization of Pre-existing Indoline Scaffolds

The direct functionalization of pre-existing indoline scaffolds is an atom- and step-economical approach to introduce molecular complexity. C-H functionalization methodologies have become a cornerstone of this strategy. umich.edumt.com

C-H Functionalization Methodologies

The conversion of C-H bonds into new functional groups is a powerful strategy for the derivatization of organic molecules. umich.edu These methods can be guided by directing groups or proceed based on the intrinsic reactivity of the C-H bonds. snnu.edu.cn

Regioselective Functionalization at C-2 and C-3 Positions

The functionalization of the pyrrole (B145914) ring of indoles, which are precursors to indolines, typically occurs at the C-3 position via electrophilic aromatic substitution, or at the C-2 position if C-3 is blocked. chim.it However, achieving regioselectivity can be challenging.

Transition-metal catalysis has been instrumental in controlling the regioselectivity of C-H functionalization at the C-2 and C-3 positions of indoles. researchgate.net For instance, palladium-catalyzed C-2 or C-3 alkenylation of indoles can be controlled by the choice of solvent and oxidant. chim.it The use of a directing group on the nitrogen atom can favor functionalization at the less nucleophilic C-2 position. chim.it Nickel-catalyzed dearomative arylboration of indoles can lead to either C-2 or C-3 borylated indolines, with the regioselectivity controlled by the N-protecting group. nih.gov

Direct arylation of indoles at the C-2 and C-3 positions is another important transformation. researchgate.net Palladium-catalyzed methods have been developed for the selective C-3 arylation of indoles. researchgate.net

| Functionalization | Position | Catalyst/Reagents | Key Feature | Reference |

| Alkenylation | C-2 or C-3 | Palladium catalyst, Solvent/Oxidant variation | Solvent-controlled regioselectivity | chim.it |

| Arylboration | C-2 or C-3 | Nickel catalyst, N-protecting group variation | N-protecting group-controlled regioselectivity | nih.gov |

| Arylation | C-3 | Palladium catalyst, K2CO3 | Direct C-H arylation | researchgate.net |

| Arylation | C-2 | Palladium catalyst, Pyrimidyl directing group | Directing group-mediated C-2 arylation | researchgate.net |

Radical-Mediated C(sp³)–H Functionalization

Radical-mediated C(sp³)–H functionalization of the indoline core represents a significant challenge but offers a direct route to modify the saturated portion of the molecule. chemrxiv.org

A notable strategy involves the use of engineered cytochrome P450 enzymes as catalysts for carbene transfer reactions. digitellinc.comwpmucdn.com These biocatalysts can achieve regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines. digitellinc.comwpmucdn.com By engineering the enzyme's active site, it is possible to achieve regiodivergent selectivity, functionalizing either the α- or β-C–H bonds relative to the nitrogen atom. wpmucdn.comchemrxiv.org This method has been shown to be effective for the functionalization of various substituted indolines with high yields and enantioselectivity. chemrxiv.org The mechanism is proposed to involve a radical-mediated C–H functionalization pathway. chemrxiv.org

Electrochemical methods have also been shown to be effective for the C-H functionalization of heterocyclic substrates that are otherwise unreactive under conventional radical initiation conditions. nih.gov

| Catalyst System | Substrate | Functionalization Site | Key Outcome | Reference |

| Engineered CYP119-based catalysts | N-Substituted Indolines | α- and β-C(sp³)–H | Regio- and stereoselective functionalization | digitellinc.comwpmucdn.com |

| Engineered Iron-based CYP119 catalysts | N-Substituted Indolines | α- and β-C(sp³)–H | High regio- and enantioselectivity | chemrxiv.org |

| P450-catalyzed carbene transfer | N-Substituted Indolines | α- and β-C(sp³)–H | Mechanistic insights into radical pathway | chemrxiv.org |

Palladium-Catalyzed Transformations

Palladium catalysis is a versatile tool for the functionalization of indoline and indole scaffolds. chim.itresearchgate.net

Palladium-catalyzed carbonylation of 5-ethoxyindole (B77456) can be used to introduce a carboxylic acid functionality at the C-2 position. This reaction typically involves carbon monoxide and an alcohol in the presence of a palladium catalyst.

Palladium-catalyzed C-H activation and functionalization are also widely used. For instance, the C-3 selective arylation of N-substituted indoles can be achieved with a palladium catalyst. chim.it Furthermore, palladium-catalyzed intramolecular direct arylation has been used in the synthesis of complex heterocyclic systems like neocryptolepines. researchgate.net The modification of a 5-bromo-2-aminoindole has been demonstrated through palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. acs.org

The use of a chiral transient directing group in combination with palladium catalysis has enabled asymmetric C-H arylation of aldehydes to form chiral indolines. snnu.edu.cn

| Transformation | Substrate | Reagents | Product | Reference |

| Carbonylation | 5-Ethoxyindole | CO, Alcohol, Pd catalyst | 5-Ethoxy-1H-indole-2-carboxylic acid | |

| C-3 Arylation | N-Substituted Indoles | Pyridine N-oxides, Pd catalyst | C-3 Arylated Indoles | chim.it |

| Intramolecular Direct Arylation | Bromo-iodoquinolines and anilines | Pd catalyst | Neocryptolepines | researchgate.net |

| Cross-Coupling | 5-Bromo-2-aminoindole | Boronic acid or alkyne, Pd catalyst | C-5 Functionalized 2-aminoindoles | acs.org |

| Asymmetric C-H Arylation | Aldehydes | Chiral transient directing group, Pd catalyst | Chiral 4-formylindolines | snnu.edu.cn |

Copper-Catalyzed Reactions

Copper catalysis represents a cost-effective and efficient approach for the construction of the indoline core. bohrium.comresearchgate.net These methods often involve intramolecular C-N bond formation, providing access to a variety of substituted indolines.

One prominent strategy is the copper-mediated intramolecular aromatic C–H amination. acs.org This reaction can be facilitated by a bidentate coordination group, such as picolinamide, attached to the nitrogen atom. For instance, Cu(OAc)₂ can mediate the cyclization to form indolines in good yields under noble-metal-free conditions. acs.org In some cases, the addition of an oxidant like manganese dioxide (MnO₂) can render the process catalytic with respect to copper. acs.org This mild oxidation system is advantageous as it tolerates electron-rich heterocyclic systems, which can be challenging under harsher oxidative conditions. acs.org

Another approach involves the copper-catalyzed intramolecular oxidative amination of alkenes. A method utilizing TEMPO as a co-catalyst and molecular oxygen (O₂) as the terminal oxidant has been developed for the synthesis of N-aryl and N-sulfonyl indoles from the corresponding 2-vinylanilines. nih.gov While this specific example leads to indoles, the underlying principles of copper-catalyzed C-N bond formation are fundamental and can be adapted for indoline synthesis. bohrium.comnih.gov Tandem reactions, combining a Chan-Lam coupling with this oxidative amination, allow for a one-pot synthesis of N-aryl indoles from 2-vinylanilines and arylboronic acids, showcasing the versatility of copper catalysis. nih.gov

Table 1: Examples of Copper-Catalyzed Indoline Synthesis

| Reaction Type | Catalyst System | Key Features | Ref. |

|---|---|---|---|

| Intramolecular C-H Amination | Cu(OAc)₂ / MnO₂ | Noble-metal-free; catalytic in Cu with oxidant. | acs.org |

| Oxidative Alkene Amination | Cu(OTf)₂•bis(oxazoline) / MnO₂ | Synthesizes N-sulfonyl and N-phenyl indoles. | nih.gov |

| Chan-Lam/Oxidative Amination | Cu(OAc)₂ / TEMPO / O₂ | One-pot tandem reaction for N-aryl indoles. | nih.gov |

Ruthenium-Catalyzed Arylation

Ruthenium catalysts are powerful tools for C-H activation and arylation reactions, enabling the direct introduction of aryl groups onto the indoline scaffold. mdpi.comacs.org These methods offer high atom economy by avoiding the need for pre-functionalized starting materials. acs.org

A common strategy involves the use of a directing group to achieve site-selective arylation. For example, ruthenium(II) catalysts like [RuCl₂(p-cymene)]₂ can catalyze the direct arylation of indoles at the C2 position with aryl borates or silanes. mdpi.com Carboxylic acids can serve as effective co-catalysts in these transformations, facilitating C-H bond functionalization with excellent chemo- and site-selectivity. acs.org The use of a removable pyrimidyl directing group on the aniline nitrogen has been shown to facilitate the [3+2] annulation with alkynes to form 2,3-disubstituted indoles in water. mdpi.com

Furthermore, ruthenium catalysts have been employed for the C-H functionalization of the indoline core itself. A carbamoyl (B1232498) group at the N1 position of indoline can direct the ruthenium-catalyzed C-H functionalization at the C7 position. rsc.org Using [Ru(p-cymene)Cl₂]₂ in the presence of Cu(OAc)₂ and AgSbF₆, the reaction of 1-carbamoylindolines with 7-azabenzonorbornadienes yields 7-(1-amino-1,2-dihydronaphthalen-2-yl)indolines. rsc.org Another method involves the intramolecular hydroarylation of alkene-tethered benzamides, catalyzed by ruthenium, to construct the indoline skeleton. acs.org This atom-economical process tolerates a wide range of functional groups. acs.org

Electrochemical Synthesis Approaches

Electrochemical synthesis is emerging as a sustainable and powerful alternative to traditional methods that rely on chemical oxidants or reductants. sioc-journal.cnacs.org By using electricity to drive reactions, these approaches can offer high efficiency and milder reaction conditions. sioc-journal.cnresearchgate.net

One such method is the ruthenium-catalyzed electrochemical synthesis of indolines through a dehydrogenative [3 + 2] annulation of aniline derivatives and alkenes. acs.org In this system, electricity serves as a sustainable oxidant to regenerate the active Ru(II) catalyst, promoting the evolution of hydrogen gas (H₂). This protocol is environmentally friendly and operates in a simple undivided cell under mild conditions, avoiding the use of metal oxidants. acs.org

Metal-free electrochemical methods have also been developed. An iodine-mediated intramolecular C(sp²)-H amination of 2-vinyl anilines allows for the switchable synthesis of indoline and indole derivatives. organic-chemistry.org The reaction's outcome can be controlled by additives. This method proceeds through the electrochemical oxidation of iodide to iodine, which then mediates the cyclization. organic-chemistry.orgrsc.org Another electrochemical approach involves the triamination of alkynes, catalyzed by TEMPO, which can controllably produce 2,3-diimino indolines. rsc.org More recently, a Cp₂Fe-catalyzed electrochemical dearomatization of indoles has been developed to synthesize phosphonylated spirocyclic indolines, a transformation challenging to achieve with chemical oxidants. acs.org

Table 2: Overview of Electrochemical Indoline Synthesis

| Method | Catalyst/Mediator | Key Transformation | Ref. |

|---|---|---|---|

| Dehydrogenative [3+2] Annulation | Ruthenium Complex | Aniline + Alkene → Indoline | acs.org |

| Intramolecular C(sp²)-H Amination | Iodine | 2-Vinyl Aniline → Indoline/Indole | organic-chemistry.org |

| Triamination of Alkynes | TEMPO | Alkyne + Anilines → 2,3-diimino Indoline | rsc.org |

| Dearomatization of Indoles | Cp₂Fe | Indole → Phosphonylated Spiroindoline | acs.org |

Chiral Synthesis of this compound Derivatives

The synthesis of enantiomerically pure indoline derivatives is of high importance, as these structures are core components of many chiral pharmaceuticals and natural products. bohrium.comacs.org Several strategies, including asymmetric catalysis, kinetic resolution, and the use of chiral auxiliaries, have been developed to achieve this goal. acs.orgnumberanalytics.com

Asymmetric Catalysis

Asymmetric catalysis provides a direct and efficient route to optically active indolines. nih.govfrontiersin.org Chiral catalysts can be employed to control the stereochemical outcome of a reaction, often with high enantioselectivity.

One powerful approach is the asymmetric hydrogenation of indoles or their precursors. Cationic ruthenium complexes with chiral diamine ligands have been shown to catalyze the asymmetric hydrogenation of a wide range of unprotected 2-substituted and 2,3-disubstituted 1H-indoles to the corresponding chiral indolines with excellent enantioselectivities (up to >99% ee). bohrium.com Similarly, palladium-catalyzed asymmetric hydrogenation of in situ generated indoles can produce optically active indolines with up to 96% ee. rsc.org

Organocatalysis offers a metal-free alternative. Chiral Brønsted acids, for example, can catalyze the transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, yielding a variety of optically active indolines with high enantioselectivities (up to 97% ee). organic-chemistry.orgnih.gov An organocatalytic intramolecular Michael addition, using a primary amine derived from a cinchona alkaloid, has been developed for the asymmetric synthesis of 2,3-disubstituted indolines, achieving excellent enantioselectivities (up to 99% ee). rsc.org

Kinetic Resolution Techniques

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by selectively reacting one enantiomer at a faster rate than the other. acs.orgnih.gov This approach can provide access to both the unreacted starting material and the product in enantiomerically enriched forms.

A notable example is the kinetic resolution of indolines via a palladium-catalyzed asymmetric allylic amination. acs.org Using a chiral Trost ligand, this method resolves racemic indolines to afford both the optically active indoline and the N-allylated indoline in high yields and with high enantioselectivities, achieving a selectivity factor (s) of up to 59. acs.org This was the first reported instance of kinetic resolution of a nucleophile through transition-metal-catalyzed allylic substitution. acs.org

Organocatalytic methods have also been successfully applied. The first catalytic kinetic resolution by N-sulfonylation was achieved using an atropisomeric 4-DMAP-N-oxide organocatalyst. unige.chnih.gov This method effectively resolves 2-substituted indolines with selectivity factors ranging from 2.6 to 19. The use of 2-isopropyl-4-nitrophenylsulfonyl chloride was found to be critical for achieving high stereodiscrimination. unige.chnih.gov Additionally, planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been developed as non-enzymatic acylation catalysts for the kinetic resolution of 2-substituted and 2,3-disubstituted indolines. acs.orgnih.gov

Table 3: Selected Kinetic Resolution Methods for Indolines

| Method | Catalyst/Reagent | Enantiomerically Enriched Products | Selectivity (s) | Ref. |

|---|---|---|---|---|

| Pd-Catalyzed Allylic Amination | [Pd(C₃H₅)Cl]₂ / Trost Ligand | Indoline & N-Allylindoline | Up to 59 | acs.org |

| N-Sulfonylation | Atropisomeric 4-DMAP-N-oxide | Indoline & N-Sulfonylindoline | Up to 19 | unige.chnih.gov |

| N-Acylation | Planar-Chiral PPY Derivative | Indoline & N-Acylindoline | Good | acs.orgnih.gov |

Chiral Auxiliaries and Reagents

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. du.ac.in

(S)-indoline-2-carboxylic acid is a valuable starting material for the synthesis of indoline-based chiral auxiliaries. diva-portal.orgkaist.ac.kr For example, 2-[(S)-indolin-2-yl]propan-2-ol and (S)-2-(2-methoxypropan-2-yl)indoline have been synthesized and used as chiral auxiliaries. diva-portal.org When these auxiliaries are converted to their propanoylamide derivatives, subsequent alkylation of the corresponding enolates proceeds with high diastereoselectivity (up to 96:4 dr) and in very good yields. diva-portal.org

Pseudoephedrine is another well-established chiral auxiliary that can be reacted with a carboxylic acid to form an amide. harvard.edu Deprotonation followed by reaction with an electrophile, like an alkyl halide, occurs with high diastereoselectivity, controlled by the stereocenters of the auxiliary. harvard.edu Oxazolidinones, often referred to as Evans auxiliaries, are also widely used for stereoselective reactions, including asymmetric alkylations, that can be applied to the synthesis of chiral building blocks. researchgate.netuvic.ca The use of these auxiliaries is a reliable strategy for controlling stereochemistry, particularly in the early stages of drug development. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical area of research, aiming to reduce the environmental impact of chemical processes. nih.govwikipedia.org These principles focus on designing products and processes that minimize the use and generation of hazardous substances. wikipedia.org Key strategies include the use of safer solvents like ionic liquids, alternative energy sources such as microwave irradiation to enhance reaction efficiency, and biocatalysis for highly selective transformations under mild conditions. nih.govwikipedia.org

Use of Ionic Liquids

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for the synthesis of indole and indoline derivatives due to their unique properties, such as low volatility, high thermal stability, and tunable solubility. nih.govtandfonline.com They can function as both the reaction medium and the catalyst, often leading to improved yields, easier product separation, and catalyst recyclability. rsc.org

In the synthesis of indole cores, various functionalized ionic liquids have been employed. For instance, Brønsted acidic, task-specific ionic liquids (TSILs) with sulfonic acid groups have been used effectively for Michael additions to form 3-substituted indoles, with the catalyst being reusable for up to ten successive cycles without a significant loss in activity. Novel SO3H-functionalized ionic liquids have also been designed for the one-pot Fischer indole synthesis in water, providing indole derivatives in high yields (68–96%). rsc.org The catalytic activity of these ILs often correlates with their Brønsted acidity. rsc.org

The choice of anion and cation in the ionic liquid can significantly influence the reaction outcome. For the hydroxyalkylation of indole, the catalytic activity of imidazolium-based ionic liquids was found to follow the order of anions: OAc⁻ > Cl⁻ > Br⁻ > BF₄⁻, which corresponds to the hydrogen bond basicity of the anions. cjcatal.com Specific ionic liquids can also control reaction pathways; for example, in the reaction of isatin (B1672199) with indoles, N,N,N,N-tetramethylguanidinium triflate (TMGTf) yields 3-indolyl-3-hydroxyindolin-2-ones, whereas N,N,N,N-tetramethylguanidinium trifluoroacetate (B77799) (TMGT) promotes further reaction to form symmetrical 3,3-di(indol-3-yl)indolin-2-ones. nih.gov

| Ionic Liquid Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Sulfonic-acid-functionalized ionic liquid (TSIL) | Michael addition for 3-substituted indoles | Yields of 40-95%; catalyst reusable up to 10 times. | |

| 1-carboxymethyl-3-methylimidazolium tetrafluoroborate (B81430) ([cmmim][BF4]) | Fischer indole synthesis | Eco-friendly, efficient, and reusable catalyst. | |

| SO3H-functionalized ILs (e.g., [(HSO₃-p)₂im][HSO₄]) | One-pot Fischer indole synthesis in water | Yields of 68-96%; product separated by simple filtration. | rsc.org |

| Imidazolium-based ILs | Hydroxyalkylation of indole | Catalytic activity depends on the anion's hydrogen bond basicity. | cjcatal.com |

| N,N,N,N-tetramethylguanidinium triflate (TMGTf) | Controlled 3-indolylation of isatins | Selectively produces 3-indolyl-3-hydroxyindolin-2-ones. | nih.gov |

| Tetramethylguanidinium propanesulfonic acid trifluoromethylacetate ([TMGHPS][TFA]) | Fischer indole synthesis | Catalyst and medium; IL can be regenerated and reused. | tandfonline.com |

Microwave Irradiation Techniques

Microwave-assisted synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity. cem.commdpi.com This technique has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including derivatives of indoline. cem.comnih.gov

The use of microwave irradiation can accelerate reactions that are otherwise slow or low-yielding. For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines was achieved efficiently in 2-propanol under microwave irradiation, demonstrating a clear advantage over classical heating. nih.gov Similarly, in the synthesis of substituted pyrroles, switching from conventional heating to microwave assistance increased the product yield from 23% to 86% in one case, and from 24% to 82% in another. mdpi.com The Grohe-Heitzer reaction for preparing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for various therapeutic agents, was also significantly improved by using microwave irradiation, which reduced both the time and the number of reaction steps. scielo.org.mx

| Reaction/Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| Rearrangement to form furan (B31954) derivative | 5 hours, 43% | 5 minutes, 88% | cem.com |

| Synthesis of 1-(5-benzyl-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one | 24 hours, 23% | 30 minutes, 86% | mdpi.com |

| Synthesis of 1-(4-hydroxy-5-(4-hydroxybenzyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one | 24 hours, 24% | 30 minutes, 82% | mdpi.com |

| Grohe-Heitzer reaction for 1,8-naphthyridone intermediate | Long reaction times, multiple steps | Reduced time and steps | scielo.org.mx |

Biocatalysis for Indoline Derivatives

Biocatalysis offers a powerful and sustainable approach for synthesizing complex molecules like indoline derivatives, providing high chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. acs.orgchemrxiv.org The use of enzymes can circumvent the need for protecting groups and harsh reagents common in traditional organic synthesis. thieme-connect.com

Recent advancements have demonstrated the use of engineered enzymes for the construction of chiral indolines. nih.gov Through directed evolution, a variant of cytochrome P411, P411-INS-5151, was developed to catalyze the intramolecular C(sp³)–H amination of aryl azides to produce chiral indolines with good yield and high enantioselectivity. nih.govacs.org For instance, the cyclization of 1-azido-2-propylbenzene using this enzyme variant resulted in the corresponding indoline with a 64% yield and a 92:8 enantiomeric ratio (er). acs.org This platform represents a new-to-nature enzymatic reaction that forges N-heterocycles from simple azide (B81097) precursors. nih.govacs.org

Other enzymatic systems have also been explored. Monoamine Oxidase (MAO-N) whole-cell biocatalysts have been used for the chemo-selective aromatization of indolines to produce valuable indole derivatives under mild conditions. acs.org Furthermore, a three-enzyme system, combining an engineered tryptophan synthase, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme, has been developed to produce various indole-containing acyloin derivatives from simple indoles. mdpi.com

| Enzyme/System | Reaction Type | Substrate Example | Product/Key Outcome | Reference |

|---|---|---|---|---|

| Engineered Cytochrome P411 (P411-INS-5151) | Intramolecular C(sp³)–H Amination | 1-azido-2-propylbenzene | Chiral indoline; 64% yield, 92:8 er | nih.govacs.org |

| Engineered Cytochrome P411 (P411-INS-5151) | Intramolecular C(sp³)–H Amination | 1-azido-2-butylbenzene | Ethylindoline; 13% yield, 91:9 er | nih.gov |

| Monoamine Oxidase (MAO-N) D11 | Biocatalytic Aromatization | Indolines | Indole derivatives; mild reaction conditions. | acs.org |

| PfTrpB6, LAAO, NzsH (Three-enzyme cascade) | Acyloin synthesis | Indole derivatives + L-Ser | Structurally diverse indole-containing acyloins. | mdpi.com |

| Engineered CYP119 (PS168) | C–H Functionalization via Carbene Transfer | N-substituted indolines | α-functionalized indolines with excellent regio- and chemoselectivity. | chemrxiv.org |

Mechanistic Investigations of 4 Ethoxyindoline Reactions

Reaction Pathway Elucidation via Experimental Studies

Experimental techniques form the cornerstone of mechanistic investigation, providing tangible evidence of reaction pathways.

Intermediate Isolation and Characterization

The direct detection and characterization of intermediates offer powerful proof for a proposed reaction mechanism. dbatu.ac.in An intermediate can be isolated by halting the reaction after a brief period or by employing very mild conditions. youtube.com If the isolated compound, when subjected to the same reaction conditions, yields the same products at a comparable or faster rate than the initial reactant, it provides strong evidence for its role as an intermediate in the reaction. dbatu.ac.inyoutube.com

In the context of reactions involving indoline (B122111) derivatives, various intermediates have been proposed and in some cases detected. For instance, in certain reactions, the formation of radical intermediates can be generated and utilized for mechanistic investigations. acs.org Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the detection and characterization of these transient species. dbatu.ac.in In some cases, intermediates that are too reactive to be isolated can be "trapped" by adding a compound that selectively reacts with the intermediate to form a stable, identifiable product. dbatu.ac.inyoutube.com

While specific examples of isolated intermediates for reactions of 4-ethoxyindoline are not extensively detailed in the provided search results, the general principles of intermediate isolation and characterization are broadly applicable. For example, in the synthesis of complex molecules from substituted indoles, the identification of key intermediates is an ongoing area of research. rsc.org

Kinetic Studies of Indoline Transformations

Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. This information is vital for constructing a detailed reaction mechanism. The rate law, derived from kinetic data, can reveal the molecularity of the rate-determining step, which is the slowest step in a multi-step reaction.

For instance, a study on the plastic strain-induced phase transformation in Zirconium developed a kinetic equation dependent on accumulated plastic strain and pressure, which can be applied to various processes. arxiv.org While this example is from materials science, the principle of developing kinetic equations is fundamental to chemical reactions as well. In the study of tracer kinetics, multicompartmental models are frequently used to analyze the rates of exchange between different chemical pools. nih.gov

Kinetic studies can also involve comparing the rates of reaction for different substrates. For example, investigating the electronic effects on a reaction can be achieved by comparing the reaction rates of substrates with electron-donating versus electron-withdrawing groups. sioc-journal.cn A kinetic isotope effect (KIE) study, where an atom is replaced by its isotope (e.g., hydrogen with deuterium), can determine if a particular bond is broken in the rate-determining step. A KIE value greater than one suggests that the C-H bond cleavage is involved in the rate-limiting step. sioc-journal.cn

Stereochemical Analysis of Reaction Products

The stereochemistry of the products formed in a reaction provides crucial clues about the mechanism. For example, an S_N2 reaction proceeds with an inversion of stereochemistry at the reaction center, while an S_N1 reaction often leads to a racemic mixture. github.io

In a study on the reaction catalyzed by human protein geranylgeranyl transferase-I, the stereochemical outcome was determined by analyzing the prenylated dipeptide products using ¹H NMR spectroscopy. nih.gov The results showed that the reaction proceeded with an inversion of configuration, which is consistent with an associative-type mechanism. nih.gov This type of analysis, comparing the stereochemistry of the product with that of the starting material, is a powerful tool for elucidating reaction mechanisms. nih.gov

Computational Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for studying reaction mechanisms, complementing experimental findings and providing insights into transient species and transition states that are difficult to observe experimentally. nih.gov

Density Functional Theory (DFT) for Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. researchgate.netcam.ac.uk It is widely used to locate and characterize transition state structures, which are the highest energy points along a reaction coordinate. github.io By calculating the energies of reactants, products, and transition states, DFT can predict the activation energy (or barrier height) of a reaction. github.iomdpi.com

A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. github.io DFT calculations can be used to model the enantioselectivity of a reaction by comparing the energies of the transition states leading to different stereoisomers. nih.gov For example, a difference of only 1.8 kcal/mol in the energies of two diastereomeric transition states can lead to a product ratio of 96:4. nih.gov

Recent advancements have seen the development of machine learning potentials, like DeePEST-OS, which are trained on large databases of DFT-calculated transition states. chemrxiv.org These models can predict transition state geometries and reaction barriers with high accuracy and at a fraction of the computational cost of traditional DFT methods. chemrxiv.org

Table 1: Comparison of Computational Methods for Transition State Analysis

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a system. | Provides accurate energies and geometries of transition states. researchgate.netcam.ac.uk | Can be computationally expensive for large systems. chemrxiv.org |

| Machine Learning Potentials | AI models trained on DFT data to predict potential energy surfaces. | Significantly faster than DFT with comparable accuracy for specific reaction classes. chemrxiv.org | Requires a large and diverse training dataset. chemrxiv.org |

| Semi-empirical Methods | Quantum mechanical methods that use parameters derived from experimental data. | Faster than DFT. | Generally less accurate than DFT. chemrxiv.orgnih.gov |

Molecular Dynamics Simulations for Reaction Pathways

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed, atomistic view of how a reaction proceeds. ebsco.comucl.ac.uk

MD simulations are particularly useful for exploring complex reaction pathways and understanding the role of solvent and other environmental factors. escholarship.org They can be used to sample different conformations of reactants and intermediates, providing a more complete picture of the potential energy surface. rsc.org Reactive force fields (ReaxFF) have been developed to allow for the simulation of chemical reactions within the MD framework, enabling the study of bond breaking and formation. ucl.ac.uk

Hybrid methods that combine quantum mechanics with molecular mechanics (QM/MM) are often used to study enzymatic reactions. nih.gov In a QM/MM simulation, the reactive part of the system (e.g., the active site of an enzyme and the substrate) is treated with a high-level QM method, while the rest of the system (e.g., the protein and solvent) is treated with a more computationally efficient MM method. nih.gov

Table 2: Applications of Molecular Dynamics in Mechanistic Studies

| Application | Description |

|---|---|

| Conformational Sampling | Exploring the different spatial arrangements of molecules to identify low-energy conformations. rsc.org |

| Reaction Pathway Sampling | Simulating the trajectory of a reaction to identify the sequence of events leading from reactants to products. nih.govarxiv.org |

| Free Energy Calculations | Determining the free energy profile along a reaction coordinate to identify barriers and intermediates. nih.gov |

| Solvent Effects | Investigating the influence of the solvent on the reaction mechanism and kinetics. escholarship.org |

Analysis of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) in this compound is a key reaction class, governed by the electronic properties of the indoline core and its substituents. The general mechanism for EAS proceeds in two steps: the initial attack of the aromatic ring on an electrophile, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the formation of a carbocation intermediate, as it disrupts the aromatic system. masterorganicchemistry.com

In this compound, the ethoxy group at the C4 position and the nitrogen atom of the dihydro-pyrrole ring are both electron-donating groups. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic attack compared to benzene (B151609). chemistry.coach This increased nucleophilicity facilitates the reaction with a wide range of electrophiles.

The directing influence of these substituents is crucial for determining the regioselectivity of the substitution. Both the amino group (part of the indoline structure) and the ethoxy group are ortho-, para-directing activators. libretexts.org In the case of this compound, the positions ortho and para to the ethoxy group are C3, C5, and C7 (para position is occupied by the fused ring system). The amino group directs towards the C5 and C7 positions. Therefore, electrophilic substitution is expected to occur preferentially at the C5 and C7 positions, which are activated by both the ethoxy and the amino groups. The steric hindrance from the ethoxy group might influence the relative rates of substitution at these positions.

For instance, in reactions like nitration or halogenation, the electrophile (e.g., NO₂⁺ or Br⁺) will preferentially add to the C5 or C7 position due to the stabilization of the resulting carbocation intermediate through resonance involving both the nitrogen and the oxygen lone pairs. chemistry.coachyoutube.com

Reactivity Profiles of the Indoline Core

The reactivity of the this compound core is characterized by a duality of electrophilic and nucleophilic behavior, largely dictated by its structural and electronic features.

Nucleophilic Reactivity: The indoline core, particularly the aromatic ring, is electron-rich due to the presence of the electron-donating ethoxy group and the nitrogen atom. This makes the ring system a potent nucleophile, readily participating in electrophilic aromatic substitution reactions as detailed in the previous section. chemistry.coach The nitrogen atom itself, with its lone pair of electrons, can also act as a nucleophile, for example, in alkylation or acylation reactions at the N1 position.

Electrophilic Reactivity: While the ring is primarily nucleophilic, the carbon atoms of the indoline core can exhibit electrophilic character under certain conditions. For instance, in the context of nucleophilic substitution reactions, carbon atoms attached to leaving groups would be electrophilic centers. libretexts.org However, direct nucleophilic attack on the unsubstituted aromatic ring is generally unfavorable unless activated by strong electron-withdrawing groups, which are absent in this compound. The primary site for nucleophilic attack is typically a carbon atom that has been made electrophilic through prior functionalization.

The following table summarizes the dual reactivity of the this compound core:

| Reactivity Type | Reactive Site(s) | Influencing Factors | Example Reactions |

| Nucleophilic | Aromatic Ring (C5, C7) | Electron-donating ethoxy and amino groups | Electrophilic Aromatic Substitution (Nitration, Halogenation) |

| Nucleophilic | Nitrogen Atom (N1) | Lone pair availability | N-Alkylation, N-Acylation |

| Electrophilic | Functionalized Carbon Atoms | Presence of a good leaving group | Nucleophilic Substitution (on a pre-functionalized derivative) |

Conjugation plays a pivotal role in dictating the selectivity of reactions involving this compound. The electronic communication between the ethoxy group, the aromatic π-system, and the nitrogen lone pair significantly influences the regioselectivity of electrophilic aromatic substitution.

The lone pair of electrons on the oxygen of the ethoxy group and the lone pair on the nitrogen atom are in conjugation with the π-electrons of the benzene ring. This extended conjugation increases the electron density at specific positions, thereby directing incoming electrophiles. The resonance structures of this compound show an accumulation of negative charge at the C5 and C7 positions, making them the most favorable sites for electrophilic attack. This effect is a classic example of how conjugation controls regioselectivity in aromatic systems. uni-regensburg.de

In reactions where a carbocation intermediate is formed, the stability of this intermediate is a key factor in determining the reaction pathway. The delocalization of the positive charge through conjugation with both the nitrogen and oxygen atoms provides significant stabilization, favoring substitution at the positions that allow for this extended resonance.

The this compound core can undergo both oxidative and reductive transformations, leading to a variety of derivatives.

Oxidative Transformations: Oxidation of the indoline ring system can lead to the corresponding 4-ethoxyindole. This dehydrogenation reaction restores full aromaticity to the pyrrole (B145914) ring portion of the molecule and is a common transformation for indolines. Various oxidizing agents can be employed for this purpose. Furthermore, more vigorous oxidation can potentially lead to the formation of other oxidized products, such as 4-ethoxyindole-2,3-dione. Electrochemical methods have also been utilized for the oxidative amination of related structures, suggesting that this compound could be susceptible to similar electrochemical transformations. acs.orgresearchgate.net

Reductive Transformations: Reduction reactions of the indoline core itself are less common as it is already a reduced form of an indole (B1671886). However, if there are reducible functional groups attached to the indoline moiety (e.g., a nitro group introduced via electrophilic substitution), these can be selectively reduced. For example, a nitro group at the C5 or C7 position could be reduced to an amino group, further functionalizing the molecule. The synthesis of indoles can sometimes involve the reductive cyclization of nitrobenzene (B124822) derivatives, highlighting the utility of reduction in forming the core structure itself. researchgate.net

A summary of potential redox transformations is provided below:

| Transformation | Reagents/Conditions | Product(s) |

| Oxidation | Mild Oxidizing Agents | 4-Ethoxyindole |

| Oxidation | Strong Oxidizing Agents | 4-Ethoxyindole-2,3-dione |

| Reduction | Catalytic Hydrogenation (on a substituted derivative) | Amino-substituted this compound (from a nitro-derivative) |

The competition between elimination and substitution reactions is a fundamental concept in organic chemistry, particularly relevant when considering reactions at the side chains or on a functionalized indoline ring. labster.comlibretexts.org For this compound itself, which is an aromatic amine, these reactions are less common on the core structure. However, if a substituent on the nitrogen or the ethoxy group contains a suitable leaving group, competition between substitution (S_N1/S_N2) and elimination (E1/E2) pathways can occur.

Several factors influence whether substitution or elimination is favored:

Structure of the substrate: Steric hindrance around the reaction center can favor elimination over substitution. libretexts.org For example, a bulky group attached to the nitrogen might sterically hinder a nucleophilic attack, making elimination more likely.

Nature of the base/nucleophile: Strong, sterically hindered bases favor elimination, whereas strong, unhindered nucleophiles favor substitution. libretexts.org

Reaction temperature: Higher temperatures generally favor elimination reactions due to entropic factors.

For instance, if an ethyl group with a leaving group on the β-carbon were attached to the nitrogen of this compound, treatment with a base could lead to either substitution at the α-carbon or elimination to form an alkene. The specific outcome would depend on the interplay of the factors mentioned above.

Advanced Spectroscopic Characterization Methodologies for 4 Ethoxyindoline

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. An analysis of these spectra would reveal characteristic peaks corresponding to the C-O, C-N, C-H, and N-H bonds within the 4-Ethoxyindoline structure, as well as vibrations of the aromatic and saturated rings. However, no specific peer-reviewed studies containing FTIR or FT-Raman spectra for this compound were identified.

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR data detailing the characteristic absorption bands (in cm⁻¹) for this compound could be located.

Fourier Transform Raman (FT-Raman) Spectroscopy

No experimental FT-Raman data detailing the characteristic scattering peaks (in cm⁻¹) for this compound could be found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by mapping the chemical environments of its nuclei (e.g., ¹H, ¹³C, ¹⁵N). While patents confirm the use of this compound as a synthetic intermediate, they provide characterization data only for the subsequent, more complex derivatives google.comgoogle.comgoogleapis.com. Specific NMR data for the parent this compound molecule is not reported in these documents.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of this compound would show distinct signals for the protons on the aromatic ring, the ethoxy group (-OCH₂CH₃), the aliphatic portion of the indoline (B122111) ring, and the amine (N-H) proton. Information about their chemical shifts (δ in ppm), splitting patterns (multiplicity), and integration values is not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum would identify all unique carbon environments in the molecule, including the aromatic carbons, the aliphatic carbons of the indoline and ethoxy groups. This data could not be located.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

¹⁵N NMR is a specialized technique that provides direct information about the electronic environment of the nitrogen atom within the indoline ring. This is particularly useful for studying effects like hydrogen bonding and substitution. Due to the low natural abundance and sensitivity of the ¹⁵N isotope, this experiment is less common, and no data was found for this compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. bangslabs.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. nist.gov This precision allows for the determination of the exact elemental formula of a compound. aksci.com For this compound (C₁₀H₁₃NO), HRMS would be used to confirm its molecular formula by measuring the exact mass of its molecular ion. nih.gov While HRMS data for derivatives like N-Boc 2-ethoxyindoline are available, showing the calculated versus found mass values, specific HRMS data for this compound itself is not present in the located search results. mdpi.com

Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations, as experimental data was not found.)

| Ion Formula | Calculated m/z |

| [C₁₀H₁₃NO + H]⁺ | 164.1070 |

| [C₁₀H₁₃NO + Na]⁺ | 186.0889 |

| [C₁₀H₁₃NO + K]⁺ | 202.0629 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. arkat-usa.orgmdpi.com It is well-suited for the analysis of volatile and semi-volatile compounds. arkat-usa.org In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column, and its retention time would be recorded. Upon elution from the column, it would enter the mass spectrometer, where it would be ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum, which shows the molecular ion and a characteristic fragmentation pattern, serves as a molecular fingerprint. libretexts.org Although GC-MS is a standard method for identifying and quantifying such organic compounds, published GC-MS chromatograms or mass spectra specifically for this compound were not found. ajgreenchem.comajol.info

High-Resolution Mass Spectrometry (HRMS)

Electronic Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. rsc.org The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure, particularly the presence of chromophores (light-absorbing groups). rsc.org Molecules with aromatic rings and heteroatoms, like this compound, are expected to absorb in the UV region (200-400 nm). rsc.org The position and intensity of the absorption maxima (λmax) can be influenced by the solvent. While UV-Vis spectra for related indole (B1671886) structures have been published, no specific absorption spectrum for this compound is available in the provided search results. arkat-usa.org

Fluorescence spectroscopy, or fluorimetry, is a highly sensitive technique that analyzes the light emitted by a substance after it has absorbed photons. blogspot.comwikipedia.org After a molecule is excited to a higher electronic state, it can relax by emitting a photon, a process known as fluorescence. The emission spectrum is typically recorded at a longer wavelength than the absorption (excitation) spectrum. The intensity and wavelength of the emitted light are sensitive to the molecule's structure and its environment. rsc.org Aromatic compounds like indoline derivatives often exhibit fluorescence. scielo.br However, a search of the literature did not yield any specific fluorescence excitation or emission spectra for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone analytical technique for the detailed investigation of crystalline solids. It relies on the principle of elastic scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice. The constructive interference of these scattered X-rays, governed by Bragg's Law, produces a unique diffraction pattern. This pattern provides fundamental information about the atomic and molecular structure of the material. For a compound such as this compound, X-ray diffraction is bifurcated into two principal methods: single-crystal X-ray diffraction for absolute molecular structure elucidation and powder X-ray diffraction for bulk solid-state characterization.

Single-Crystal X-ray Diffraction for Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together to form a crystal. jove.comrigaku.com This non-destructive technique provides an unambiguous determination of molecular geometry, including specific bond lengths, bond angles, and torsion angles, with exceptionally high precision. jove.comrigaku.comunl.pt

The process requires a high-quality single crystal of this compound, typically less than a millimeter in any dimension, which is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a comprehensive dataset of diffraction intensities is collected. unl.pt The analysis of this data allows for the calculation of the electron density distribution throughout the crystal's unit cell—the smallest repeating unit of the crystal lattice. This electron density map is then interpreted to locate the positions of individual atoms, yielding a complete and absolute structural model of the this compound molecule. rigaku.comacs.org

Key information obtained from a successful SCXRD analysis of this compound would include:

Unit Cell Parameters: The dimensions (lengths a, b, c) and angles (α, β, γ) of the unit cell. unl.pt

Crystal System and Space Group: A description of the crystal's symmetry. unl.pt

Atomic Coordinates: The precise (x, y, z) position of every atom in the molecule.

Molecular Geometry: Definitive values for all bond lengths (e.g., C-C, C-N, C-O) and angles. jove.com

Conformational Details: The exact conformation of the five-membered indoline ring and the orientation of the ethoxy substituent.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal packing. rigaku.com

While specific experimental data for this compound is not available in the cited literature, the following table illustrates the typical crystallographic data that would be generated from such an analysis.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C10H13NO |

| Formula Weight | 163.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.51_ |

| b (Å) | 5.62_ |

| c (Å) | 19.84_ |

| α (°) | 90 |

| β (°) | 105.2_ |

| γ (°) | 90 |

| Volume (Å3) | 915.7_ |

| Z (Molecules per unit cell) | 4 |

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray diffraction (PXRD) is an essential technique used to analyze the bulk properties of a crystalline solid. northwestern.edu Unlike SCXRD, which requires a perfect single crystal, PXRD is performed on a finely powdered sample containing a vast number of tiny, randomly oriented crystallites. americanpharmaceuticalreview.comresearchgate.net The resulting diffraction pattern is a unique "fingerprint" of the compound's crystalline phase. malvernpanalytical.com

In a PXRD experiment, the powdered sample of this compound is exposed to a monochromatic X-ray beam. The detector scans a range of angles (2θ) to record the intensity of the diffracted X-rays. The output is a diffractogram, which plots intensity versus the diffraction angle 2θ. Each peak in the pattern corresponds to a specific set of lattice planes (identified by Miller indices hkl) that satisfy Bragg's Law.

PXRD is a powerful tool for:

Phase Identification: The diffraction pattern of an unknown sample can be compared against databases of known patterns to confirm the identity of the crystalline phase of this compound. malvernpanalytical.com

Purity Assessment: The presence of crystalline impurities can be detected, as they will produce their own characteristic diffraction peaks in the pattern. northwestern.eduthesolubilitycompany.com The limit of detection for impurities is typically around 2% by weight. northwestern.edu

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct crystal structures and, therefore, produce different PXRD patterns. This technique is crucial for identifying and distinguishing between potential polymorphs of this compound. malvernpanalytical.com

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the bulk material. northwestern.edu

A typical PXRD dataset for this compound would consist of a list of diffraction peak positions (2θ) and their corresponding relative intensities. An illustrative example is provided in the table below.

| Position (°2θ) | Relative Intensity (%) |

|---|---|

| 8.8 | 45 |

| 12.5 | 100 |

| 15.3 | 62 |

| 17.6 | 33 |

| 21.1 | 85 |

| 24.2 | 78 |

| 25.9 | 51 |

| 28.0 | 24 |

Computational Structural and Electronic Studies of 4 Ethoxyindoline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems like atoms and molecules. wikipedia.org This approach is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. infn.itcond-mat.de In practice, DFT calculations are typically performed using the Kohn-Sham formulation, which recasts the problem of interacting electrons into a set of equations for non-interacting particles moving in an effective potential. wikipedia.org

For a molecule such as 4-Ethoxyindoline, DFT is employed to determine its optimized geometric structure, corresponding to the minimum energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable state is reached. The resulting data includes bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield fundamental electronic properties, including the total energy, dipole moment, and the distribution of electron density, which are foundational for further analysis. q-chem.com

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of computational cost and accuracy for many applications. rsc.orgresearchgate.net TD-DFT is an extension of ground-state DFT that allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one. benasque.org

The application of TD-DFT to this compound would allow for the prediction of its electronic absorption spectrum (e.g., UV-Visible spectrum). The calculations identify vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. joaquinbarroso.comarxiv.org This analysis is crucial for understanding the photophysical behavior of the molecule and identifying the nature of its electronic transitions, such as n→π* or π→π* transitions.

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.govresearchgate.net The functional approximates the complex exchange and correlation interactions between electrons. q-chem.com A widely utilized functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. nih.gov This combination often provides reliable results for molecular geometries and energies. gaussian.com

A basis set is a set of mathematical functions used to construct the molecular orbitals. uomustansiriyah.edu.iq For a comprehensive analysis of a molecule like this compound, a Pople-style basis set such as 6-311++G(d,p) is often employed.

6-311: Indicates a triple-zeta valence basis set, providing flexibility for valence electrons.

++G: Represents the addition of diffuse functions to both heavy atoms and hydrogen atoms, which are essential for accurately describing anions, excited states, and non-covalent interactions.

(d,p): Denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for the description of non-spherical electron distributions in chemical bonds.

The selection of an appropriate functional and a robust basis set is a critical step that balances computational expense with the desired accuracy of the results. uomustansiriyah.edu.iq

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity and properties of a molecule. Methods such as Frontier Molecular Orbital theory and Molecular Electrostatic Potential mapping are standard tools for this purpose.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are key players in chemical reactions and electronic transitions. ossila.com

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: Represents the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. For this compound, the HOMO is expected to be localized primarily over the electron-rich indoline (B122111) ring system, particularly the nitrogen atom and the π-system of the benzene (B151609) ring. The LUMO is likely distributed across the aromatic portion of the molecule.

Below is a table of hypothetical FMO properties for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value (eV) | Description |

| EHOMO | -5.45 | Energy of the Highest Occupied Molecular Orbital. Its high value indicates strong electron-donating capability. |

| ELUMO | -0.80 | Energy of the Lowest Unoccupied Molecular Orbital. This value relates to its electron-accepting nature. |

| ΔE (Gap) | 4.65 | The energy gap between HOMO and LUMO, indicating high kinetic stability. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing varying levels of electrostatic potential. reed.edu

Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic "potential," indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of near-zero potential.

For this compound, the MEP map would reveal the most electron-rich (negative) regions centered around the electronegative oxygen atom of the ethoxy group and the nitrogen atom of the indoline ring. These sites are the most probable locations for protonation and interactions with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the ethyl group would exhibit a more positive potential (blue/green), marking them as potential sites for interaction with nucleophiles.

The following table summarizes the expected MEP characteristics for this compound.

| Color Region | Approximate Potential (kcal/mol) | Interpretation |

| Deep Red | < -25 | High electron density; located on the oxygen atom. Primary site for electrophilic attack and hydrogen bond acceptance. |

| Orange/Yellow | -25 to 0 | Moderate electron density; located around the nitrogen atom and the π-cloud of the aromatic ring. |

| Green | ~ 0 | Neutral potential region. |

| Blue | > +15 | Electron-deficient region; located on the hydrogen atoms of the NH group and adjacent to the ethoxy group. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.dewisc.eduuba.ar This method provides a quantitative description of the bonding and electronic structure of a molecule.

For this compound, an NBO analysis would reveal the nature of the electron density distribution across the molecule. The analysis partitions the total electron density into contributions from core electrons, bonding orbitals (σ and π bonds), and lone pairs on heteroatoms like nitrogen and oxygen. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.

Table 1: Illustrative NBO Analysis Data for a Representative Indole (B1671886) Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N5 | σ* (C4-C9) | 5.2 |

| LP (1) N5 | σ* (C6-C7) | 3.8 |

| LP (1) O1 | σ* (C1-C2) | 2.5 |

| σ (C7-C8) | σ* (C9-C1) | 1.9 |